Cas no 1410132-02-3 (2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

2-Fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is a fluorinated benzoic acid derivative featuring a reactive allyloxycarbonyl (Alloc) protected amine group. This compound is particularly useful in organic synthesis and medicinal chemistry due to its dual functionality, combining a carboxylic acid moiety with an Alloc-protected amine, enabling selective deprotection under mild conditions. The fluorine substituent enhances its reactivity and potential as a building block for pharmacologically active molecules. Its structural properties make it valuable for peptide coupling, linker chemistry, and the development of prodrugs. The compound’s stability and compatibility with various synthetic methodologies underscore its utility in advanced chemical applications.
2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid structure
1410132-02-3 structure
Product name:2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
CAS No:1410132-02-3
MF:C11H10FNO4
MW:239.199806690216
CID:6404286
PubChem ID:64283575

2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
    • AKOS013605197
    • EN300-13221902
    • 2-fluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
    • 1410132-02-3
    • Inchi: 1S/C11H10FNO4/c1-2-6-17-11(16)13-8-5-3-4-7(12)9(8)10(14)15/h2-5H,1,6H2,(H,13,16)(H,14,15)
    • InChI Key: QHSIQXHZOGNRIS-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C(=O)O)NC(=O)OCC=C

Computed Properties

  • Exact Mass: 239.05938596g/mol
  • Monoisotopic Mass: 239.05938596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 2.3

2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-13221902-0.5g
2-fluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1410132-02-3
0.5g
$370.0 2023-05-25
Enamine
EN300-13221902-0.25g
2-fluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1410132-02-3
0.25g
$354.0 2023-05-25
Enamine
EN300-13221902-250mg
2-fluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1410132-02-3
250mg
$498.0 2023-09-30
Enamine
EN300-13221902-5000mg
2-fluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1410132-02-3
5000mg
$1572.0 2023-09-30
Enamine
EN300-13221902-10000mg
2-fluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1410132-02-3
10000mg
$2331.0 2023-09-30
Enamine
EN300-13221902-0.05g
2-fluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1410132-02-3
0.05g
$323.0 2023-05-25
Enamine
EN300-13221902-10.0g
2-fluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1410132-02-3
10g
$1654.0 2023-05-25
Enamine
EN300-13221902-2.5g
2-fluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1410132-02-3
2.5g
$754.0 2023-05-25
Enamine
EN300-13221902-5.0g
2-fluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1410132-02-3
5g
$1115.0 2023-05-25
Enamine
EN300-13221902-1.0g
2-fluoro-6-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
1410132-02-3
1g
$385.0 2023-05-25

Additional information on 2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid

Introduction to 2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 1410132-02-3)

2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1410132-02-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluoro-substituted benzoic acids, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a fluoro group at the 2-position of the benzoic acid core, combined with an amide linkage terminated by a carboxylic acid moiety, imparts unique electronic and steric properties that make it a valuable scaffold for drug discovery.

The structural features of 2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid include a benzene ring substituted with a fluorine atom, an ester group connected to a propenyl chain, and an amine functionality linked to a carboxylic acid. This intricate arrangement not only influences its chemical reactivity but also its interaction with biological targets. The fluoro group, in particular, is known to enhance metabolic stability and binding affinity, making it a preferred moiety in the design of pharmacophores.

In recent years, there has been a surge in research focused on fluoro-substituted benzoic acids due to their ability to modulate various biological pathways. Studies have demonstrated that these compounds can exhibit inhibitory effects on enzymes such as cyclooxygenases (COX), which are implicated in inflammation and pain management. Additionally, the amide and ester functionalities provide opportunities for further derivatization, allowing researchers to fine-tune the pharmacological properties of the molecule.

One of the most compelling aspects of 2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is its potential as a lead compound in the development of novel therapeutic agents. Its structural motif is reminiscent of established drugs that have shown efficacy in treating conditions such as arthritis and cancer. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding affinity of this compound to target proteins, thereby accelerating the drug discovery process.

The synthesis of 2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the fluoro group typically necessitates specialized synthetic methodologies to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzene ring bearing the fluoro substituent. Subsequent functionalization steps include the installation of the propenyl ether and the amide-carboxylic acid linkage, which are critical for achieving the desired biological activity.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid on an industrial scale. These innovations have not only improved yield but also reduced costs, making it more feasible for pharmaceutical companies to incorporate such compounds into their drug development pipelines. The availability of high-quality starting materials and optimized synthetic routes has been instrumental in facilitating this progress.

Beyond its potential as an active pharmaceutical ingredient (API), 2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has also been explored as an intermediate in the synthesis of more complex derivatives. Researchers have utilized this compound to develop libraries of structurally diverse molecules for further pharmacological evaluation. The versatility of its functional groups allows for modifications that can enhance solubility, bioavailability, and target specificity.

The impact of fluoro-substituted benzoic acids on drug discovery cannot be overstated. These compounds have been successfully incorporated into several clinical candidates that are currently under investigation for various therapeutic indications. Their ability to modulate key biological pathways while maintaining favorable pharmacokinetic profiles makes them attractive candidates for further development. As research continues to uncover new applications for this class of molecules, compounds like 2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid are poised to play a pivotal role in shaping future treatments.

In conclusion, 2-fluoro-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 1410132-02-3) represents a promising candidate for pharmaceutical development due to its unique structural features and potential biological activities. The combination of a fluoro group with ester and amide functionalities provides a rich scaffold for medicinal chemists to explore new therapeutic avenues. With ongoing research efforts aimed at optimizing its synthesis and evaluating its pharmacological properties, this compound is likely to remain at the forefront of drug discovery initiatives in the coming years.

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